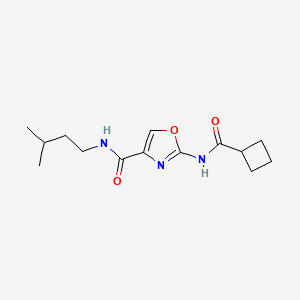

2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide, also known as CBX, is a synthetic compound that has been widely used in scientific research. CBX is a potent inhibitor of gap junctions, which are channels that allow the exchange of small molecules between adjacent cells.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Characterization

Research into related compounds often focuses on synthesis, characterization, and potential bioisosteric applications. For example, the synthesis and characterization of a research chemical termed 3,5-AB-CHMFUPPYCA, a bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids, highlights the importance of structural analysis and differentiation between isomers in drug development and forensic chemistry (McLaughlin et al., 2016). This research underscores the potential for compounds like "2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide" to serve as scaffolds or intermediates in synthesizing bioactive molecules.

Chemical Synthesis Techniques

The development of synthetic methods for related compounds, such as the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrates advanced chemical synthesis techniques that could be applicable to "this compound" (André et al., 2013). Such methodologies enable the exploration of the compound's chemical space for potential pharmacological activities.

Application in Drug Development

The study of cyclobutane-containing compounds in drug development, such as the regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalyzed by quantum dots, illustrates the potential for constructing complex, bioactive molecules with high selectivity and efficiency (Jiang et al., 2019). This research suggests a pathway for leveraging the unique chemical properties of "this compound" in the synthesis of novel therapeutic agents.

Photochemical Synthesis

The application of photochemical reactions in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation with solid acid catalysis in solvent-free conditions presents an efficient method for constructing heterocyclic compounds (Davoodnia et al., 2008). This technique could be explored for synthesizing derivatives of "this compound" to investigate their biological activities.

Advanced Catalysis in Heterocycle Synthesis

Research on the catalysis of heterocyclic compound synthesis, such as the diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids, reveals the potential for "this compound" in the creation of novel heterocycles with specific biological activities (Park & Kurth, 2000). Such compounds could contribute to drug discovery efforts targeting various diseases.

Propiedades

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-(3-methylbutyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)6-7-15-13(19)11-8-20-14(16-11)17-12(18)10-4-3-5-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBDPFKXVSHYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=COC(=N1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)